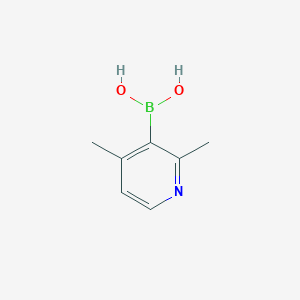

2,4-Dimethylpyridine-3-boronic acid

描述

Lithium-Halogen Exchange Protocols

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species from organic halides. wikipedia.org This reaction is kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.orgharvard.edu The resulting organolithium compound is then reacted with a boronic ester, such as triisopropyl borate (B1201080), to yield the desired boronic acid. orgsyn.org The exchange is often performed at low temperatures to mitigate side reactions. nih.gov

A key advantage of this method is its speed, which can sometimes surpass the rate of proton transfer and nucleophilic addition. wikipedia.orgharvard.edu The presence of chelating groups can accelerate the lithium-halogen exchange. wikipedia.org For instance, the synthesis of 3-pyridylboronic acid can be achieved by adding n-butyllithium to a solution of 3-bromopyridine (B30812) and triisopropyl borate. orgsyn.org The rapid formation of the 3-lithiopyridine intermediate and its immediate reaction with the borate minimizes undesirable side reactions. orgsyn.org Continuous flow reactors have also been employed to better control the exothermic nature of these reactions, leading to more reproducible and scalable processes. nih.gov

| Starting Material | Reagents | Product | Ref. |

| 3-Bromopyridine | 1. n-Butyllithium 2. Triisopropyl borate | 3-Pyridylboronic acid | orgsyn.org |

| Aryl Halide | 1. Organolithium 2. Electrophile | Lithiated Arene Species | wikipedia.org |

Magnesium-Halogen Exchange Protocols

Magnesium-halogen exchange offers a milder alternative for the preparation of organometallic reagents, particularly for functionalized substrates. harvard.edusigmaaldrich.com Isopropylmagnesium chloride (i-PrMgCl) and isopropylmagnesium bromide (i-PrMgBr) are common reagents for this transformation. harvard.edu The use of i-PrMgCl in conjunction with lithium chloride (LiCl) has proven effective for the exchange of not only organic iodides but also less reactive bromides, tolerating a wide array of sensitive functional groups. clockss.org

This method is particularly advantageous for preparing highly functionalized organomagnesium reagents at temperatures below 0 °C, which prevents the degradation of sensitive groups like esters, nitriles, and imines. harvard.edu The resulting Grignard reagents can then be reacted with boron electrophiles to form boronic acids. For example, functionalized aryl bromides can undergo magnesium-halogen exchange, and subsequent quenching with trimethyl borate furnishes the corresponding arylboronic acids. sigmaaldrich.com

| Starting Material | Reagents | Product | Ref. |

| Functionalized Aryl Bromide | 1. i-PrMgCl 2. Trimethyl borate | Arylboronic acid | sigmaaldrich.com |

| Aryl Iodide | 1. i-PrMgCl·LiCl 2. Electrophile | Functionalized Arylmagnesium Reagent | clockss.org |

| 2,6-Dibromopyridine | LiMgBu3 | Monoborylated or Diborylated Pyridine (B92270) | strath.ac.uk |

属性

IUPAC Name |

(2,4-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNGENSUAQQEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376729 | |

| Record name | 2,4-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-16-7 | |

| Record name | 2,4-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Directed Ortho Metalation Dom Approaches Followed by Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is then trapped with an electrophile, such as a boronic ester, to introduce a boronic acid group. organic-chemistry.org

A wide range of functional groups can act as DMGs, including amides, carbamates, ethers, and sulfoxides. organic-chemistry.org The choice of the organolithium reagent and solvent system is crucial for the efficiency of the reaction. baranlab.org For pyridines, which can be susceptible to nucleophilic addition by organometallics, the use of appropriate directing groups allows for efficient lithiation of the ring. harvard.edu This approach provides complementary regioselectivity to other methods like Ir-catalyzed borylation. acs.org

| Directing Group | Reagent | Result | Ref. |

| Methoxy, Tertiary Amine, Amide | Alkyllithium | ortho-Lithiated Intermediate | wikipedia.org |

| Silyl Group | Directed ortho-metalation | Regioselective Borylation | acs.org |

| Amide, Carbamate, Ether, Sulfoxide (B87167) | Organolithium reagent | ortho-Borylated Product | organic-chemistry.org |

Chemical Reactivity and Functionalization of 2,4 Dimethylpyridine 3 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions Involving 2,4-Dimethylpyridine-3-boronic Acid

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its operational simplicity and broad functional group tolerance. researchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as this compound, with an organohalide or triflate. wikipedia.org

Mechanistic Aspects of the Suzuki-Miyaura Reaction with Pyridinylboronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org The efficiency of this step is influenced by the nature of the halide (I > Br > Cl) and the ligands on the palladium center.

Transmetalation : This is the key step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. wikipedia.org With pyridinylboronic acids, the Lewis basic nitrogen of the pyridine (B92270) ring can potentially coordinate to the palladium catalyst, which may inhibit the reaction. The choice of ligands and reaction conditions is crucial to mitigate this effect. researchgate.net

Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

Ligand and Catalyst Design in Suzuki-Miyaura Couplings

The success of the Suzuki-Miyaura coupling, especially with challenging substrates like heteroarylboronic acids, is heavily dependent on the design of the catalyst system. nih.gov Palladium complexes are the most common catalysts, and their reactivity is fine-tuned by the choice of ligands. libretexts.org

Key features of effective ligands include:

Electron-rich properties : Ligands that are strong electron donors can facilitate the oxidative addition step of the catalytic cycle. libretexts.org

Steric bulk : Spatially bulky ligands can promote the final reductive elimination step and help stabilize the active catalytic species. libretexts.org

A variety of phosphine-based ligands have been developed and are widely used. For instance, biarylphosphine ligands, such as XPhos, have proven to be highly effective for coupling aryl and heteroaryl substrates, including those that are sterically hindered or electronically challenging. nih.gov Catalyst systems are often employed as "precatalysts," which are stable, air-tolerant complexes that readily form the active Pd(0) species under the reaction conditions. nih.gov

| Catalyst/Ligand System | Substrate Type | Key Advantages |

| Pd(OAc)₂ / PCy₃ | Aryl & Vinyl Triflates | Effective for a diverse range of triflate substrates. organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl & Vinyl Halides | Broad applicability, often effective at room temperature. organic-chemistry.org |

| XPhos-based Catalysts | Aryl/Vinyl Tosylates & Mesylates | High functional group tolerance, effective for heteroarylboronic acids. nih.gov |

| CataCXium A-based Precatalysts | Heteroaryl-Heteroaryl Couplings | Uniquely competent for challenging heteroaryl couplings under anhydrous conditions. nih.gov |

Regioselectivity and Atropselectivity in Coupling Processes

Regioselectivity refers to the preferential reaction at one specific site in a molecule with multiple reactive positions. In the context of pyridine derivatives, the electronic nature and steric hindrance around the ring can direct the coupling to a specific carbon atom. For instance, in reactions involving dihaloheterocycles, the choice of catalyst and conditions can allow for selective substitution at one halogenated position over another. nih.gov The inherent electronic differences between positions on the pyridine ring, influenced by the nitrogen atom and the methyl groups in this compound, will dictate the regiochemical outcome of its coupling reactions.

Atropselectivity is a specialized form of stereoselectivity that concerns the formation of atropisomers—stereoisomers resulting from restricted rotation around a single bond. beilstein-journals.orgnih.gov This phenomenon is particularly relevant when coupling sterically demanding partners, such as ortho-substituted aryl groups. The Suzuki-Miyaura reaction has been used to synthesize atropisomeric biaryls with high selectivity. beilstein-journals.org For example, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been shown to proceed with high regio- and atropselectivity, yielding specific, stable atropisomeric products. beilstein-journals.orgbeilstein-journals.org The steric bulk of the two methyl groups in this compound, combined with substituents on the coupling partner, could similarly lead to the formation of axially chiral products.

| Reaction Type | Study Focus | Observation | Reference |

| Suzuki-Miyaura | Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid | A regio- and atropselective process was observed, providing efficient access to a class of atropisomeric compounds. | beilstein-journals.org |

| Suzuki-Miyaura | Coupling of 2,6-dichloronicotinic acid with boronic acids | The carboxylic acid anion acts as a tunable directing group, allowing for selective substitution at the 2- or 6-position. | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is paramount, this compound can also participate in other important coupling reactions.

Chan-Evans-Lam Coupling Variants

The Chan-Evans-Lam (CEL) coupling is a powerful method for forming aryl carbon-heteroatom bonds (C-N, C-O, C-S). organic-chemistry.orgwikipedia.org Unlike the palladium-based Suzuki reaction, the CEL coupling is catalyzed by copper complexes and can often be performed in the open air at room temperature. wikipedia.orgalfa-chemistry.com

The reaction involves the oxidative coupling of an arylboronic acid with a compound containing an N-H or O-H bond, such as an amine, alcohol, or phenol. organic-chemistry.org The proposed mechanism involves the formation of a copper(III) intermediate, which then undergoes reductive elimination to yield the desired product and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by oxygen from the air, completing the catalytic cycle. This reaction provides a valuable, complementary pathway to the Buchwald-Hartwig amination for synthesizing aryl amines and ethers. nih.gov

Homocoupling Reactions

A common side reaction in transition metal-catalyzed couplings of organoboron compounds is homocoupling, which results in the formation of a symmetrical biaryl from two molecules of the boronic acid. nih.gov This process is particularly noted in copper-catalyzed reactions.

The mechanism of Cu-catalyzed homocoupling is thought to involve two sequential B-to-Cu transmetalation steps to form a diaryl-Cu(II) complex. This intermediate can then undergo reductive elimination to yield the homocoupled product. nih.gov Understanding the factors that promote homocoupling is crucial for optimizing conditions to favor the desired cross-coupling product and minimize the formation of this undesired byproduct. nih.gov

Derivatization Strategies of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a cornerstone of the molecule's utility in synthetic chemistry, offering several pathways for functionalization.

Formation of Boronic Esters

Boronic acids are known to exist in equilibrium with oligomeric anhydrides, particularly cyclic trimers known as boroxines, which can complicate their handling and reactivity. sciforum.net A common and effective strategy to circumvent this is the conversion of the boronic acid to a corresponding boronic ester. This transformation is typically achieved through an equilibrium reaction with a diol, which is driven to completion by the removal of water. sciforum.net

One of the most frequently used methods involves the reaction of the boronic acid with a 1,2- or 1,3-diol. For instance, reacting this compound with diols such as pinacol (B44631), ethylene (B1197577) glycol, or neopentyl glycol in a suitable solvent (e.g., toluene, THF, or dichloromethane) yields the corresponding cyclic boronic esters. sciforum.netgoogle.com The use of dehydrating agents like magnesium sulfate (B86663) or molecular sieves, or azeotropic removal of water using a Dean-Stark apparatus, facilitates the formation of the ester product. sciforum.net The resulting boronic esters, such as the pinacol ester (2-(2,4-dimethylpyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are generally more stable, less polar, and easier to handle than the parent boronic acid. sciforum.netwiley-vch.de These esters are widely employed as coupling partners in transition-metal-catalyzed cross-coupling reactions. nih.gov

Table 1: Common Diols for Boronic Ester Formation

| Diol Name | Resulting Ester Type |

|---|---|

| Pinacol | Pinacol boronate (Dioxaborolane) |

| Ethylene Glycol | Ethylene glycol boronate (Dioxaborolane) |

| Neopentyl Glycol | Neopentyl glycol boronate (Dioxaborinane) |

| Catechol | Catechol boronate |

| Diethanolamine (B148213) | Diethanolamine boronate (stable, crystalline) |

The formation of diethanolamine esters is particularly noteworthy as it often proceeds in high yield without the need for dehydration, yielding stable, crystalline solids that can be easily purified. wiley-vch.de

Nucleophilic Additions to the Boron Center

The boron atom in this compound is sp²-hybridized and possesses a vacant p-orbital, rendering it Lewis acidic. wiley-vch.de This inherent electrophilicity allows it to accept a pair of electrons from a nucleophile, leading to the formation of a tetracoordinate boronate species. nih.gov

This reactivity is fundamental to many applications of boronic acids. For example:

Reaction with Lewis Bases: The boronic acid can react with Lewis bases, such as the hydroxide (B78521) ion or fluoride (B91410) ions, to form a more nucleophilic "ate" complex. This activation is a key step in the transmetalation phase of the Suzuki-Miyaura cross-coupling reaction. researchgate.net

Formation of Borinic Acid Derivatives: The boronic acid can be converted to its ester and subsequently undergo nucleophilic addition with organometallic reagents. The reaction of a boronic ester with one equivalent of an organolithium (RLi) or Grignard (RMgX) reagent can lead to the formation of a non-symmetrical borinic ester. nih.gov This process involves the addition of the nucleophilic R-group to the electrophilic boron center.

A generalized scheme for this transformation is shown below: Step 1: Esterification this compound + Diol → 2,4-Dimethylpyridine-3-boronic ester + H₂O

Step 2: Nucleophilic Addition 2,4-Dimethylpyridine-3-boronic ester + R-M → [Tetracoordinate Boronate Intermediate] → Borinic Ester/Acid Derivative

This strategy allows for the introduction of a second organic substituent onto the boron atom, expanding the synthetic utility of the initial boronic acid. nih.gov

Reactivity of the Pyridine Nucleus in this compound

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This, combined with the electronic effects of the methyl and boronic acid substituents, dictates its reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh reaction conditions. youtube.com The nitrogen atom strongly deactivates the ring towards electrophilic attack, particularly at the C-2, C-4, and C-6 positions, by inductively withdrawing electron density and by becoming protonated under the strongly acidic conditions often required for EAS. youtube.comrsc.org If substitution does occur, it is highly regioselective for the C-3 position, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the cationic intermediate (the sigma complex). youtube.com

In the case of this compound, the reactivity is modulated by three substituents:

Pyridine Nitrogen: Strongly deactivating.

Two Methyl Groups (C-2, C-4): These are electron-donating groups (EDGs) and are activating, directing electrophilic attack to ortho and para positions. They can help to mitigate the deactivating effect of the nitrogen atom, allowing EAS to proceed under milder conditions compared to unsubstituted pyridine. youtube.com

Boronic Acid Group (C-3): This group is electron-withdrawing and deactivating.

Nucleophilic Aromatic Substitution Considerations

In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (NAS), especially when a good leaving group is present at the C-2, C-4, or C-6 positions. stackexchange.comnih.gov The nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer-like intermediate formed during the reaction. stackexchange.com

For this compound itself, a typical NAS reaction is unlikely as it lacks a conventional leaving group like a halide. The methyl groups at C-2 and C-4 are not leaving groups, and the boronic acid group at C-3 is also not prone to displacement by a nucleophile in a standard NAS mechanism.

However, if we consider a derivative, for example, 6-chloro-2,4-dimethylpyridine-3-boronic acid, the situation changes. In such a molecule, the C-6 position would be highly activated towards nucleophilic attack. This activation stems from:

The strong electron-withdrawing effect of the pyridine nitrogen atom, which is ortho to the leaving group.

The electron-withdrawing nature of the boronic acid group.

The presence of a suitable nucleophile (e.g., an amine, alkoxide) could then displace the chloride at the C-6 position. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group to restore aromaticity. stackexchange.comyoutube.com

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Boroxine |

| Pinacol |

| Ethylene glycol |

| Neopentyl glycol |

| Toluene |

| Tetrahydrofuran (THF) |

| Dichloromethane |

| 2-(2,4-dimethylpyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Magnesium sulfate |

| Catechol |

| Diethanolamine |

| Organolithium |

| Grignard reagent |

| Borinic acid |

Applications of 2,4 Dimethylpyridine 3 Boronic Acid in Advanced Organic Synthesis

Construction of Complex Biaryl and Heteroaryl Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, and 2,4-dimethylpyridine-3-boronic acid is an excellent coupling partner in these transformations. youtube.comyoutube.comyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. youtube.com The presence of the dimethylated pyridine (B92270) ring in this compound allows for the synthesis of a wide array of sterically hindered and electronically diverse biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. nih.gov

The stability of pyridyl boronic acids, particularly 3- and 4-pyridyl derivatives, makes them reliable reagents for constructing varied compounds through Suzuki coupling. mdpi.compreprints.org The reaction conditions are often mild and tolerant of various functional groups, which is a significant advantage in the synthesis of complex molecules. youtube.com For instance, the coupling of this compound with different aryl or heteroaryl halides can be achieved with high efficiency, providing access to structures that would be challenging to synthesize via other methods. Research has demonstrated that even sensitive substrates, such as those containing base-sensitive functional groups, can be successfully coupled under optimized conditions. mit.edu

Role as a Versatile Building Block in Multi-Step Synthesis

Beyond its direct use in cross-coupling reactions, this compound serves as a key intermediate in multi-step synthetic pathways. The boronic acid functional group can be readily transformed into other functionalities, or the pyridine ring can be further elaborated. This versatility allows for the strategic introduction of the 2,4-dimethylpyridyl moiety into a larger molecular framework.

For example, pyridine boronic esters, which are closely related to boronic acids, can be activated and react with organometallic reagents to form dihydropyridine (B1217469) boronic esters. nih.gov These intermediates are valuable for the synthesis of a variety of substituted pyridines, dihydropyridines, and piperidines, which are common structural motifs in approved drugs. nih.gov The ability to derivatize the initial product of a coupling reaction highlights the role of this compound as a foundational building block for generating molecular diversity.

Catalytic Applications Facilitated by this compound Derivatives

Amidation and Esterification Processes

Recent research has explored the use of boronic acid derivatives in catalytic processes. For instance, a combined catalytic system of scandium triflate and a boronic ester has been shown to be effective for the cleavage of amide bonds, a critical step in certain synthetic and degradative pathways. nih.gov While this example does not directly use a pyridine-based boronic acid, it points to the potential for derivatives of this compound to be employed in similar catalytic cycles. The Lewis acidic nature of the boron center can facilitate the activation of carbonyl groups, making them more susceptible to nucleophilic attack in amidation and esterification reactions.

Development of Novel Catalytic Systems

The development of new catalytic systems is a major focus of chemical research. Bipyridine derivatives, which can be synthesized from pyridyl boronic acids, are well-known ligands in transition metal catalysis. nih.gov The synthesis of custom bipyridine ligands, potentially incorporating the 2,4-dimethylpyridine (B42361) scaffold, allows for the fine-tuning of a catalyst's electronic and steric properties. This can lead to improved activity, selectivity, and stability in a wide range of catalytic reactions. Furthermore, recent advancements have shown that a dual catalytic system using a Lewis base and a photoredox catalyst can activate boronic acids to generate carbon radicals for C-C bond formation. nih.gov This opens up new avenues for the application of this compound in photoredox catalysis.

Synthesis of Bipyridine Derivatives and Related Heterocycles

One of the most significant applications of pyridyl boronic acids, including this compound, is in the synthesis of bipyridine derivatives. mdpi.comresearchgate.netresearchgate.net Bipyridines are crucial ligands for metal catalysts, components of photosensitizers, and building blocks for supramolecular structures. nih.gov The Suzuki-Miyaura coupling is a key method for synthesizing these compounds, often providing higher yields and better functional group tolerance than other cross-coupling methods like Stille or Negishi coupling. mdpi.compreprints.org

The reaction involves coupling a pyridyl boronic acid with a halopyridine. preprints.org The design of the catalytic system is critical, as the bipyridine product can coordinate to the palladium catalyst and decrease its activity. nih.govpreprints.org Despite this challenge, highly efficient systems have been developed. For example, using an imidazolium (B1220033) salt as a ligand for the palladium catalyst in the Suzuki coupling of pyridyl boronic acids has achieved very high turnover numbers. mdpi.compreprints.org This demonstrates the robustness of the Suzuki coupling for producing a diverse range of bipyridine and related heterocyclic structures from precursors like this compound.

Role of 2,4 Dimethylpyridine 3 Boronic Acid in Medicinal Chemistry Research and Drug Design Principles

Utilization as a Key Molecular Scaffold for Bioactive Compound Synthesis

The 2,4-dimethylpyridine-3-boronic acid moiety serves as a crucial starting point for the construction of more complex molecules with therapeutic potential. Its pyridine (B92270) ring provides a rigid framework that can be readily functionalized, while the boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the connection of the pyridine core to other molecular fragments.

Medicinal chemists leverage this scaffold to synthesize a diverse array of compounds, particularly kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling and are frequently implicated in diseases such as cancer and inflammatory disorders. The pyridine nitrogen of the scaffold can form critical hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for many kinase inhibitors.

Exploration of Structure-Activity Relationships (SAR) through Derivatization

The true power of the this compound scaffold lies in its amenability to systematic modification for the exploration of structure-activity relationships (SAR). nih.govmdpi.com SAR studies are a cornerstone of drug discovery, providing insights into how specific structural changes in a molecule affect its biological activity. nih.govmdpi.com

By derivatizing the 2,4-dimethylpyridine (B42361) core, researchers can fine-tune the properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. Key points of derivatization include:

The Boronic Acid Group: While essential for initial coupling reactions, the boronic acid can be replaced with other functional groups in the final compound to optimize interactions with the target protein.

The Pyridine Ring: The methyl groups at the 2 and 4 positions can be modified or replaced to probe the steric and electronic requirements of the binding pocket.

Coupled Fragments: The Suzuki-Miyaura reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling a broad exploration of the chemical space around the core scaffold.

A hypothetical SAR study on a series of kinase inhibitors derived from this compound might reveal that a specific substitution on the coupled aromatic ring leads to a significant increase in inhibitory activity, guiding the design of more potent compounds.

Design Principles for Novel Pharmacophores Incorporating the this compound Moiety

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to bind to its target receptor and elicit a biological response. The this compound moiety can be a key component of novel pharmacophore models for various drug targets. nih.govyoutube.comnih.gov

Design principles for incorporating this moiety include:

Hydrogen Bond Acceptor: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, anchoring the molecule in the active site of the target protein. mdpi.com

Hydrophobic Interactions: The methyl groups and the aromatic nature of the pyridine ring can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Vectorial Orientation: The boronic acid, in its initial role, provides a specific vector for attaching other pharmacophoric elements, ensuring their correct orientation for optimal binding.

Computational modeling and pharmacophore mapping can be used to design new molecules that incorporate the this compound scaffold and are predicted to have high affinity for a specific target. nih.govyoutube.comnih.gov

Molecular Recognition and Ligand Binding Studies

Understanding how a drug molecule interacts with its target at the atomic level is fundamental to rational drug design. Molecular recognition studies, including protein-ligand interaction analysis and enzyme inhibition assays, provide detailed insights into the binding of compounds derived from this compound. nih.gov

Protein-Ligand Interaction Mechanisms

X-ray crystallography and molecular docking simulations are powerful tools for visualizing the binding of ligands to their protein targets. nih.gov For inhibitors derived from the 2,4-dimethylpyridine scaffold, these studies often reveal a conserved binding mode where the pyridine nitrogen forms a key hydrogen bond with the backbone of the protein. The dimethyl-substituted ring can fit into a hydrophobic pocket, while the group introduced via the boronic acid can extend into other regions of the active site, forming additional interactions that contribute to binding affinity and selectivity.

Enzyme Inhibition Studies at a Molecular Level

Enzyme inhibition assays are used to quantify the potency of a compound against its target enzyme. mdpi.com For kinase inhibitors, these assays typically measure the ability of the compound to block the phosphorylation of a substrate. The data from these studies, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is crucial for guiding the optimization of lead compounds.

For example, a series of compounds synthesized from this compound could be tested against a panel of kinases to determine their potency and selectivity profile.

Strategic Integration into Chemical Library Development

Chemical libraries are large collections of diverse small molecules that are used in high-throughput screening (HTS) to identify new drug leads. The this compound scaffold is an attractive building block for the synthesis of focused chemical libraries for several reasons:

Synthetic Tractability: The reliability of the Suzuki-Miyaura coupling allows for the rapid and efficient synthesis of a large number of derivatives.

Structural Diversity: A wide range of commercially available boronic acids and aryl halides can be used as coupling partners, leading to a high degree of structural diversity in the resulting library.

Privileged Scaffold: The pyridine core is a "privileged scaffold," meaning that it is a common structural motif in known drugs and is likely to interact favorably with a variety of biological targets.

By strategically incorporating this compound into library design, medicinal chemists can increase the probability of identifying novel and potent drug candidates.

Advanced Characterization and Computational Studies of 2,4 Dimethylpyridine 3 Boronic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and elucidating the detailed structure of molecules like 2,4-Dimethylpyridine-3-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are crucial for mapping the proton and carbon framework, while ¹¹B NMR provides direct insight into the chemical environment of the boron atom.

While detailed, peer-reviewed spectral assignments for this compound are not extensively published in public literature, chemical suppliers often provide confirmation of structure via NMR. bldpharm.com The expected ¹H NMR spectrum would show distinct signals for the two methyl groups and the two aromatic protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns confirming their relative positions. Similarly, the ¹³C NMR spectrum would provide resonances for each unique carbon atom in the molecule.

¹¹B NMR spectroscopy is particularly informative for boronic acids. The chemical shift of the boron atom can distinguish between the trigonal planar sp²-hybridized boronic acid and the tetrahedral sp³-hybridized boronate ester or adducts that may form in the presence of diols or other nucleophiles. rsc.org This technique is essential for studying the reactivity and binding interactions of the boronic acid moiety.

Mass Spectrometry (MS) Techniques and Ion Mobility Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₇H₁₀BNO₂. The nominal molecular weight of the compound is 150.97 g/mol . bldpharm.commatrix-fine-chemicals.comlabseeker.com Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Ion mobility spectrometry, a technique that separates ions based on their size and shape, has not been reported in the scientific literature for this compound. Such studies could, however, provide valuable information on the gas-phase conformation of the molecule and its potential to form non-covalent complexes.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀BNO₂ | bldpharm.commatrix-fine-chemicals.com |

| Molecular Weight | 150.97 g/mol | bldpharm.commatrix-fine-chemicals.comlabseeker.com |

| CAS Number | 1029654-16-7 | bldpharm.commatrix-fine-chemicals.comsigmaaldrich.comlabseeker.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. A search of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound.

Should a crystal structure be determined, it would provide invaluable information on the planarity of the pyridine ring, the geometry of the boronic acid group, and the conformation of the molecule. It would also reveal how the molecules pack in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding between the boronic acid hydroxyl groups and the pyridine nitrogen atom, which are common in related structures. researchgate.net

Computational Chemistry Approaches

Computational methods are increasingly used to predict and analyze molecular properties, complementing experimental data.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking simulations could be employed to investigate its potential as an inhibitor of specific enzyme targets. Boronic acids are known to form covalent bonds with serine residues in the active sites of many enzymes, a process that can be modeled using specialized covalent docking protocols. nih.gov

While no specific molecular docking studies featuring this compound have been published, research on similar dimethylpyridine derivatives and other boronic acid-based inhibitors demonstrates the methodology. mdpi.comresearchgate.net Such a study would involve preparing the 3D structure of the ligand and the target protein, defining a binding site, and using a scoring function to rank the predicted binding poses based on their estimated binding affinity. mdpi.com The results would predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, either in a solvent or in a complex with a biological target, would provide insights into its conformational flexibility and dynamic behavior.

No specific molecular dynamics simulation studies for this compound are currently available in the scientific literature. However, the application of MD to similar small molecules is well-established. nih.gov Such a simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules), and then calculating the forces between atoms and their subsequent motion over a series of time steps. nih.gov This would allow for the analysis of the molecule's preferred conformations, the rotational barrier of the boronic acid group, and its dynamic interactions with its environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These computational methods provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding the compound's chemical behavior.

Electronic Structure Analysis:

The electronic properties of this compound are largely dictated by the interplay between the electron-donating methyl groups and the electron-withdrawing boronic acid group on the pyridine ring. DFT calculations are typically employed to determine key electronic parameters. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory can provide optimized geometries and electronic properties. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO is primarily localized on the electron-rich pyridine ring, while the LUMO is centered on the vacant p-orbital of the boron atom, making it a Lewis acidic site. acs.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

The electrostatic potential map provides a visual representation of the charge distribution. For this compound, the map would be expected to show a negative potential (red/yellow) around the nitrogen atom and the oxygen atoms of the boronic acid group, indicating regions susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups and the boron atom, highlighting their electrophilic and Lewis acidic nature, respectively.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Boron NBO Charge | +0.75 e | Natural Bond Orbital charge, indicating the Lewis acidity of the boron center. |

Reactivity Profiling:

The reactivity of this compound is characterized by the dual nature of the pyridine ring and the boronic acid moiety. The pyridine nitrogen can act as a base or a nucleophile, while the boronic acid can engage in various reactions, most notably the Suzuki-Miyaura cross-coupling. bohrium.com

Computational studies on related pyridylboronic acids have shown that substituents on the pyridine ring significantly influence the acidity of the boronic acid and the pyridinium (B92312) moiety. elsevierpure.com The two methyl groups at positions 2 and 4 are expected to increase the electron density on the pyridine ring, thereby enhancing its basicity and potentially affecting the Lewis acidity of the boron center. Kinetic studies on similar systems have revealed that the trigonal boronic acid form can be more reactive than its corresponding boronate ion in certain reactions. bohrium.comelsevierpure.com

The reaction mechanism of processes like the Suzuki-Miyaura coupling can be modeled using DFT to understand the energetics of the oxidative addition, transmetalation, and reductive elimination steps. Such studies help in optimizing reaction conditions and predicting the viability of forming specific carbon-carbon bonds.

Virtual Screening and Ligand-Based Design Methodologies

The unique structural and electronic features of this compound make it an interesting scaffold for drug discovery. Virtual screening and ligand-based design are computational techniques used to identify and optimize potential drug candidates.

Virtual Screening:

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov For boronic acids, this often involves covalent docking, where the boronic acid moiety forms a reversible covalent bond with a nucleophilic residue (like serine or threonine) in the active site of the target protein. researchgate.netnih.gov

A typical virtual screening workflow for a library containing this compound and its derivatives would involve several stages:

Library Preparation: Generation of 3D conformers for each molecule in the library.

Receptor-Based Screening (Docking): If the 3D structure of the target protein is known, molecules are docked into the active site. A scoring function is used to estimate the binding affinity. Covalent docking algorithms are specifically employed to model the formation of the boron-serine/threonine bond.

Ligand-Based Screening: If the target structure is unknown, but known active ligands exist, methods like pharmacophore modeling or shape-based screening are used. A pharmacophore model derived from known inhibitors can be used to search for new scaffolds that match the required steric and electronic features.

Table 2: Illustrative Virtual Screening Hit Prioritization

| Compound ID | Docking Score (kcal/mol) | Key Interactions (Hypothetical Target) | Lipinski's Rule of 5 Violations |

| Lead-1 | -9.5 | Covalent bond with Ser195, H-bond with Gly193 | 0 |

| This compound | -8.2 | Covalent bond with Ser195, pi-stacking with Phe41 | 0 |

| Lead-3 | -7.9 | H-bond with Ser214, hydrophobic interactions | 0 |

Ligand-Based Design Methodologies:

Ligand-based drug design (LBDD) focuses on the analysis of known active compounds to develop a model that predicts the biological activity of new molecules. nih.gov The this compound scaffold can be utilized in several LBDD approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on a series of analogues can correlate their structural features with biological activity. nih.gov This can reveal that specific substitutions on the pyridine ring or modifications to the boronic acid group are crucial for potency.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key features of this compound, such as the hydrogen bond donors/acceptors, aromatic ring, and the covalent-binding boronic acid group. This model can then be used to design new molecules with improved properties.

Fragment-Based Drug Discovery (FBDD): The 2,4-dimethylpyridyl or the boronic acid moiety can be considered as fragments. In FBDD, small fragments that bind weakly to the target are identified and then grown or linked together to create a more potent lead compound. acs.org The modular nature of Suzuki-Miyaura coupling makes this an attractive approach for elaborating on the this compound core. acs.org

The incorporation of the boronic acid group is a well-established strategy in drug design, leading to several approved drugs. researchgate.net Its ability to act as a bioisostere for other functional groups and to form reversible covalent bonds with target enzymes makes it a valuable component in the design of novel therapeutics. rsc.orgnih.gov

Future Research Directions and Emerging Applications of 2,4 Dimethylpyridine 3 Boronic Acid

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of 2,4-Dimethylpyridine-3-boronic acid and its derivatives is a critical area of research, as more efficient and environmentally friendly methods are essential for its widespread application. Current research focuses on multicomponent reactions, which offer a streamlined approach to complex molecules in a single step. For instance, the synthesis of chromeno[2,3-b]pyridines has been achieved through a one-pot reaction involving salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in dimethyl sulfoxide (B87167) (DMSO), yielding the final products in high yields of 65–98%. nih.gov This method is notable for its simplicity and the ease of isolating the desired compounds. nih.gov

Exploration of Novel Catalytic Transformations

Boronic acids, including this compound, are increasingly being recognized for their potential as catalysts in a variety of organic transformations. rsc.orgscilit.com Their ability to act as Lewis acids allows them to activate functional groups and facilitate reactions that might otherwise require harsh conditions or less selective reagents. rsc.orgresearchgate.net

Research is ongoing to expand the scope of boronic acid catalysis. rsc.orgscilit.com One promising area is their use in promoting reactions involving hydroxy functional groups, a challenging transformation in organic synthesis. rsc.org By forming reversible covalent bonds with these groups, boronic acids can enable both electrophilic and nucleophilic activation, leading to a range of useful products. rsc.org For example, arylboronic acids have been shown to catalyze the homocoupling of other arylboronic acids in the presence of copper(I) chloride at room temperature. researchgate.net

Future investigations will likely focus on discovering new catalytic activities of this compound and its derivatives. This could include their application in asymmetric synthesis, where the development of chiral boronic acid catalysts could lead to highly enantioselective transformations. Furthermore, exploring their potential in C-H activation and cross-coupling reactions could open up new avenues for the efficient construction of complex molecules. mdpi.com

Integration into Materials Science and Supramolecular Chemistry

The ability of boronic acids to form reversible covalent bonds and participate in non-covalent interactions makes them attractive building blocks for materials science and supramolecular chemistry. bohrium.comnih.gov The pyridine (B92270) nitrogen and the boronic acid moiety in this compound provide sites for hydrogen bonding and coordination, enabling the construction of well-defined supramolecular architectures. nih.gov

Recent studies have demonstrated the use of pyridine-appended boronic acids in the formation of supramolecular zwitterions through reactions with squaric acid. rsc.org These structures are held together by proton transfer and hydrogen bonding, showcasing the potential for creating complex, self-assembled systems. rsc.org The formation of covalent organic frameworks (COFs) is another emerging application, where the reactive nature of boronic acids is harnessed to create porous, crystalline materials with potential applications in gas storage, separation, and catalysis. nih.gov

Future research in this area will likely involve the design and synthesis of novel materials based on this compound. This could include the development of luminescent materials, sensors, and "smart" materials that respond to external stimuli. bohrium.com The exploration of its role in creating organogels and liquid crystalline materials is also a promising avenue for future investigation. bohrium.com

Advanced Chemical Biology Probes and Tools Derived from this compound

Boronic acids are gaining traction as valuable tools in chemical biology for probing biological processes and developing new therapeutic strategies. nih.govnih.gov Their ability to bind to diols, which are present in many biological molecules such as sugars and glycoproteins, makes them suitable for use as sensors and labeling agents. nih.gov

The development of small-molecule probes is crucial for understanding complex biological systems and for the validation of new drug targets. nih.govscispace.comchemicalprobes.org Boronic acid-containing probes can be designed to selectively interact with specific proteins or other biomolecules, allowing for their detection and functional characterization. nih.gov For example, boronic acids have been incorporated into fluorescent probes for the detection of saccharides. mdpi.com

Future research will focus on designing and synthesizing more sophisticated chemical biology probes based on the this compound scaffold. This could involve the development of probes with enhanced selectivity, sensitivity, and cell permeability. The creation of probes for in vivo imaging and the development of activity-based probes to study enzyme function are also exciting areas for future exploration.

Strategies for Targeted Molecular Design and Development of Next-Generation Chemical Entities

The principles of rational molecular design are being increasingly applied to develop new chemical entities with specific functions. nih.govrsc.org By understanding the structure-activity relationships of boronic acid-containing compounds, researchers can design molecules with improved properties for a variety of applications.

In the context of drug discovery, computational methods are being used to design boronic acid-based inhibitors for specific enzymes. nih.gov For instance, virtual screening and biophysical evaluation have been used to identify β-amido boronic acids as potential inhibitors of the SARS-CoV-2 main protease. nih.gov This approach allows for the targeted design of molecules with high affinity and selectivity for their biological target.

The future of this field lies in the integration of computational modeling, synthetic chemistry, and biological evaluation to accelerate the discovery of new chemical entities. The this compound scaffold provides a versatile starting point for the design of next-generation molecules with applications in medicine, materials science, and beyond. Strategies that focus on creating compounds with novel mechanisms of action will be particularly important for addressing challenges such as drug resistance. scispace.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dimethylpyridine-3-boronic acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, analogous pyridinylboronic acids are synthesized using Pd(PPh₃)₄ with specific bases (e.g., K₂CO₃) in dioxane/water mixtures at elevated temperatures (105°C) . Key factors include catalyst choice, solvent system, and stoichiometry of the boronic ester precursor. Lower yields may result from steric hindrance caused by methyl substituents, necessitating optimization of reaction time and temperature.

Q. What purification techniques are recommended for isolating this compound with high purity?

- Chromatography (flash column or preparative HPLC) is commonly used, followed by recrystallization from polar aprotic solvents like acetonitrile. Purity assessment via HPLC or GC (with >97.0% thresholds) is critical, as impurities can interfere with downstream reactions . Storage at 0–6°C in inert atmospheres prevents boronic acid decomposition .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Boronic acids are prone to protodeboronation and oxidation. Storage at 0–6°C in airtight containers with desiccants minimizes degradation. Stability studies using NMR or mass spectrometry (MS) are advised to verify integrity before use .

Advanced Research Questions

Q. How can researchers optimize cross-coupling efficiency of this compound with electron-deficient aryl halides?

- Electron-deficient partners often require tailored catalysts (e.g., PdCl₂(dppf)) and microwave-assisted heating to accelerate coupling. A recent study showed that adding catalytic amounts of Cu(I) salts enhances reactivity in challenging substrates . Kinetic monitoring via LC-MS helps identify optimal reaction windows.

Q. What analytical methods resolve contradictions in reported reactivity data for methyl-substituted pyridinylboronic acids?

- Discrepancies in reactivity may arise from steric effects or competing side reactions. Combining DFT calculations with experimental validation (e.g., kinetic isotope effects) can clarify mechanistic pathways. For instance, 2,4-dimethyl groups may slow transmetalation steps, requiring longer reaction times .

Q. How do structural modifications of this compound enhance its utility in boronate affinity chromatography?

- Introducing electron-withdrawing groups or tuning the boronic acid pKa (via substituent effects) improves diol-binding capacity. Recent work demonstrated that methyl groups at the 2- and 4-positions stabilize boronate esters at physiological pH, enabling selective separation of glycoproteins .

Q. What strategies mitigate interference from endogenous anions when using this compound in bioanalytical sensing?

- Competitive binding assays with anion-scavenging resins (e.g., polymer-supported sulfonates) or dual-recognition probes (e.g., boronic acid-fluorophore conjugates) reduce false signals. A 2024 study achieved 90% specificity for glucose detection in serum using a hybrid nanosensor .

Methodological Best Practices

- Spectral Characterization : Use B NMR to confirm boronic acid identity (δ ~30 ppm for trigonal planar boron) .

- Contradiction Analysis : Cross-validate conflicting data via controlled replicates (e.g., varying catalyst loading or solvent polarity) and meta-analyses of published protocols .

- Safety Protocols : Follow OSHA guidelines for boronic acid handling, including PPE (gloves, goggles) and fume hood use, as outlined in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。